

Application Notes: Mass Spectrometry Methods for Confirming BAY 1892005-p53 Binding

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Compound of Interest

Compound Name: BAY 1892005

Cat. No.: B10861678

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Introduction

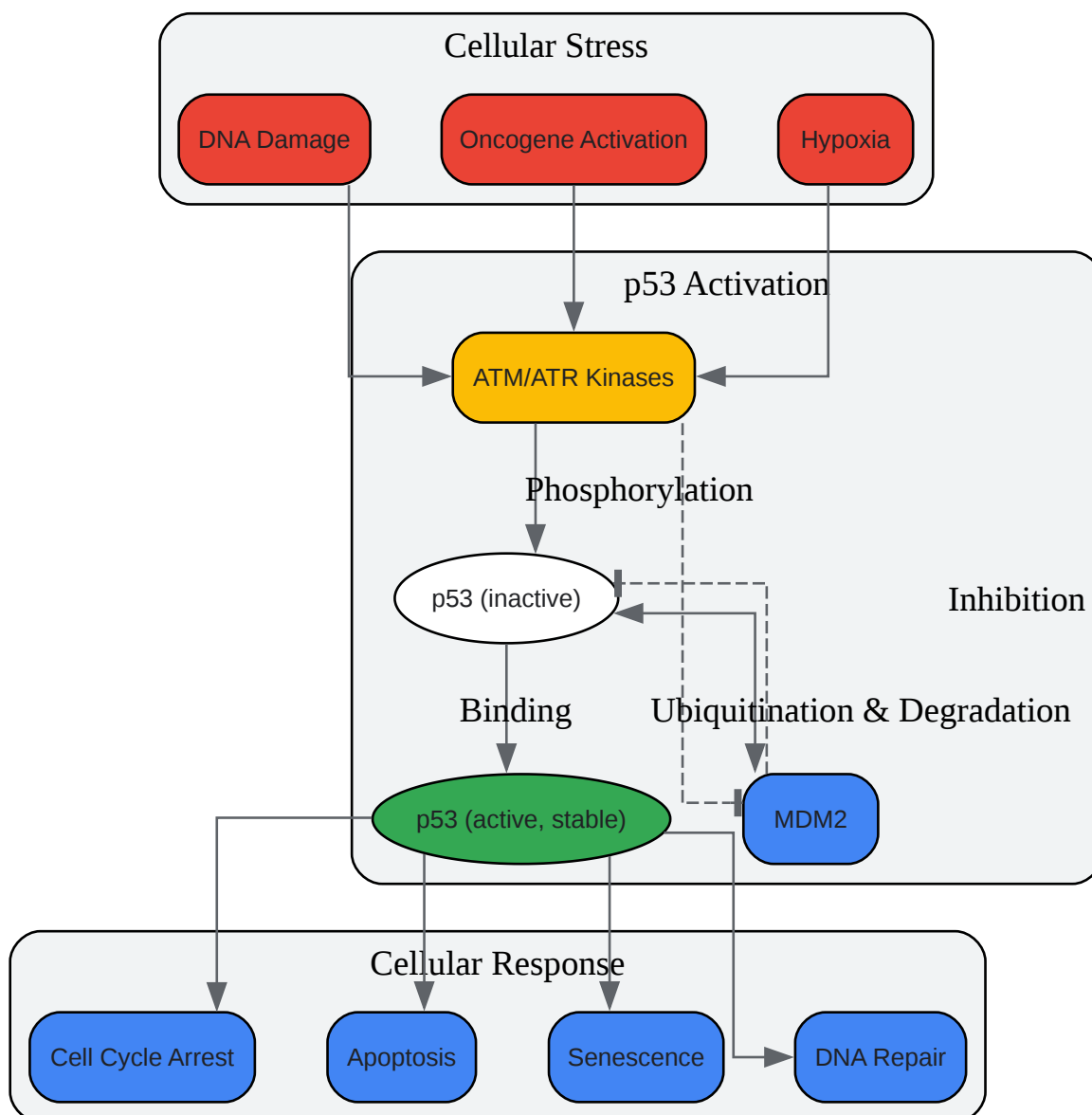
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation is a hallmark of many cancers, making it a key target for therapeutic intervention. **BAY 1892005** is a novel small molecule that has been identified as a modulator of p53, acting on p53 condensates. Preliminary evidence suggests a direct interaction with p53, including covalent binding to certain p53 mutants. This document provides detailed application notes and protocols for utilizing various mass spectrometry (MS)-based techniques to confirm and characterize the binding of **BAY 1892005** to both wild-type and mutant p53. These methods are essential for elucidating the mechanism of action of **BAY 1892005** and for the development of p53-targeting cancer therapies.

Mass spectrometry offers a powerful suite of tools for studying protein-ligand interactions, providing information on binding stoichiometry, affinity, and the specific residues involved in the interaction.[2] The methods detailed herein—Native Mass Spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Chemical Cross-linking Mass Spectrometry (CX-MS)—are particularly well-suited for characterizing the interaction between a small molecule like **BAY 1892005** and the p53 protein.

p53 Signaling Pathway

Cellular stress signals, such as DNA damage, oncogene activation, and hypoxia, activate a complex signaling cascade that leads to the stabilization and activation of p53.[3][4][5] Activated p53 then transcriptionally regulates a host of target genes, leading to cellular

outcomes such as cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1][6] Understanding this pathway is crucial for contextualizing the effects of p53 modulators like **BAY 1892005**.



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p53 Signaling Pathway Activation.

Data Presentation

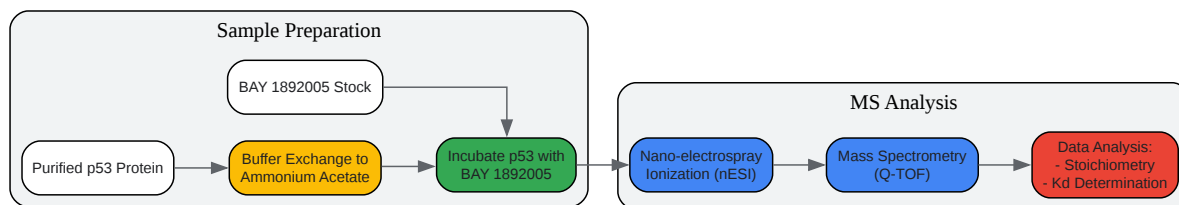
Quantitative data obtained from the mass spectrometry experiments should be summarized for clear comparison.

| Parameter | Method | p53 Variant | Value | Reference |
|-----------------------|-------------------|-----------------------|---|----------------|
| Binding Stoichiometry | Native MS | Wild-Type | 1:1 (p53 monomer:BAY 1892005) | (Hypothetical) |
| Binding Affinity (Kd) | Native MS | Wild-Type | 5 μ M | (Hypothetical) |
| Covalent Modification | Intact Protein MS | Mutant (R175H, Y220C) | Yes | Published Data |
| Mass Shift (Da) | Intact Protein MS | Mutant (R175H, Y220C) | +234 Da | Published Data |
| Binding Site Residues | HDX-MS / CX-MS | Wild-Type | Peptides in DNA binding domain | (Hypothetical) |
| Conformational Change | HDX-MS | Wild-Type | Decreased deuterium uptake in core domain | (Hypothetical) |

Experimental Protocols

Native Mass Spectrometry

Native MS is a powerful technique to study non-covalent protein-ligand interactions under near-physiological conditions. It allows for the determination of binding stoichiometry and estimation of the dissociation constant (Kd).



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Native Mass Spectrometry Workflow.

Protocol:

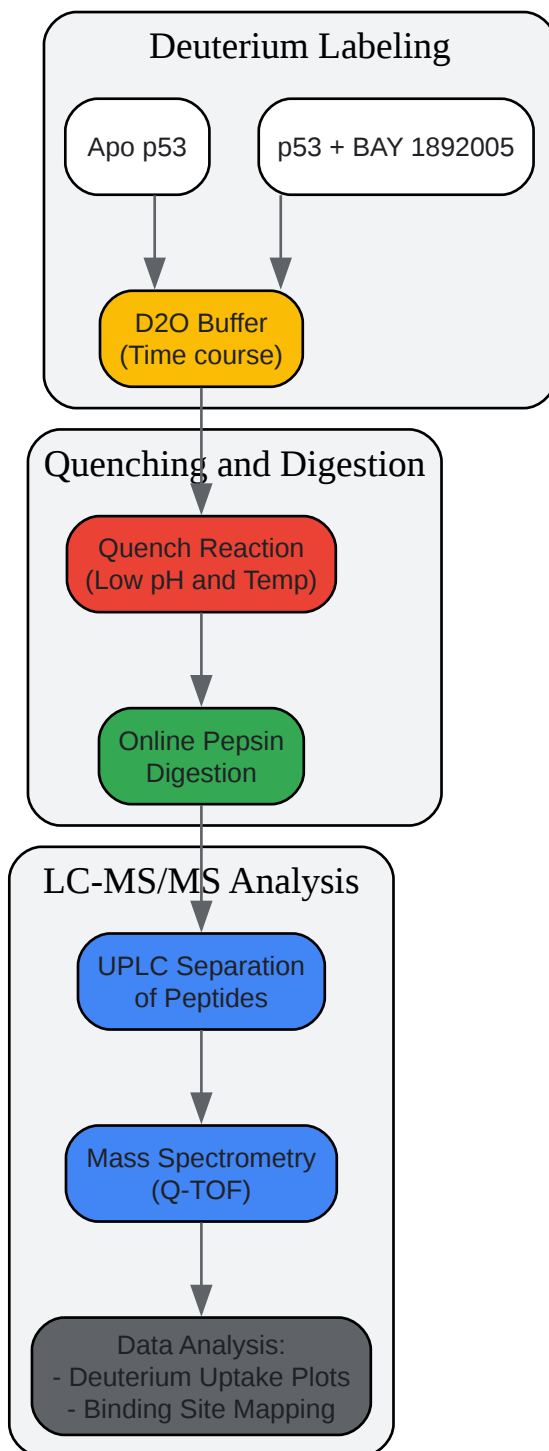
- Protein Preparation:
 - Express and purify recombinant full-length wild-type or mutant p53 protein.
 - Ensure the final protein preparation is of high purity (>95%) as determined by SDS-PAGE.
 - Perform buffer exchange of the purified p53 into a volatile buffer, typically 100-200 mM ammonium acetate, pH 7.4, using size-exclusion chromatography or buffer exchange columns.
 - Determine the final protein concentration accurately.
- Ligand Preparation:
 - Prepare a stock solution of **BAY 1892005** in a compatible solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Binding Assay:
 - Prepare a series of samples by incubating a fixed concentration of p53 (e.g., 5 μ M) with varying concentrations of **BAY 1892005** (e.g., 0 μ M to 50 μ M).

- Keep the final concentration of the organic solvent (e.g., DMSO) low (<2%) to maintain the native protein structure.
- Incubate the samples at room temperature for 30 minutes to allow the binding to reach equilibrium.
- Mass Spectrometry Analysis:
 - Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with a nano-electrospray ionization (nESI) source.
 - Set the instrument parameters to "soft" conditions to preserve non-covalent interactions. This includes using a low capillary voltage, low source temperature, and minimal collision energy.
 - Introduce the samples into the mass spectrometer using nESI capillaries.
 - Acquire mass spectra over a mass-to-charge (m/z) range that covers the expected charge states of both the apo-p53 and the p53-**BAY 1892005** complex.
- Data Analysis:
 - Process the raw mass spectra to obtain deconvoluted masses for all protein species.
 - Determine the binding stoichiometry by observing the mass difference between the apo-p53 and the complex. For covalent binding, a mass increase corresponding to the molecular weight of **BAY 1892005** (or a fragment thereof) will be observed.
 - Calculate the dissociation constant (K_d) by plotting the fraction of bound p53 as a function of the **BAY 1892005** concentration and fitting the data to a binding isotherm.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides information on protein conformation and dynamics by measuring the rate of deuterium exchange of backbone amide hydrogens.^[7] Binding of a ligand like **BAY 1892005**

can alter the local or global conformation of p53, leading to changes in the deuterium uptake in specific regions, thus identifying the binding site and allosteric effects.[8][9]



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HDX-MS Experimental Workflow.

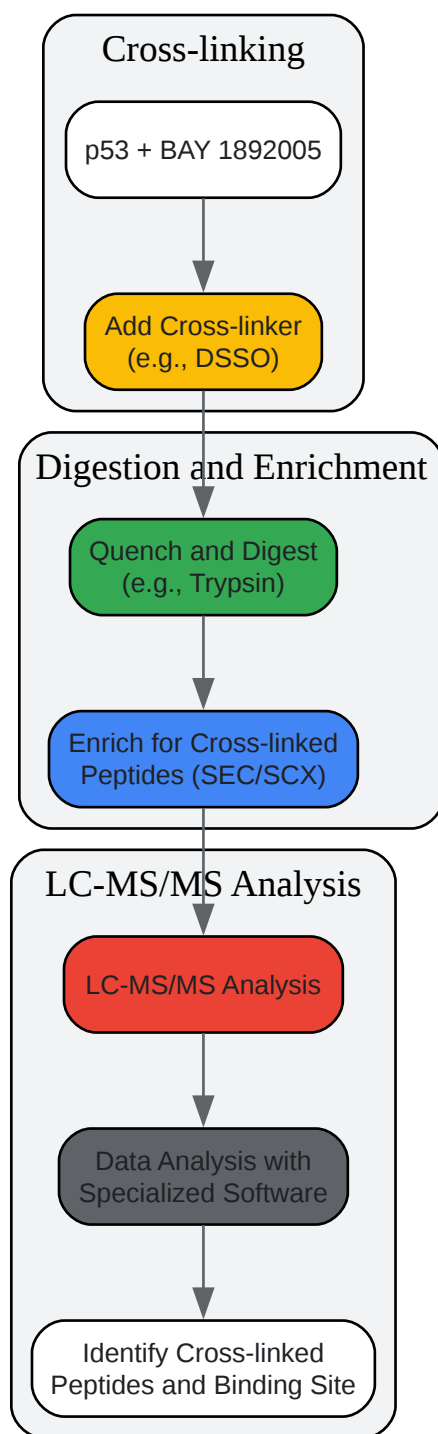
Protocol:

- Sample Preparation:
 - Prepare purified p53 and a stock solution of **BAY 1892005** as described for Native MS.
 - Prepare two sets of samples: apo-p53 and p53 incubated with a saturating concentration of **BAY 1892005**.
- Deuterium Labeling:
 - Initiate the exchange reaction by diluting the protein samples into a D₂O-based buffer (e.g., 10-fold dilution into 20 mM Tris, 150 mM NaCl, pD 7.4).
 - Perform the labeling for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature (e.g., 25°C).
- Quenching and Digestion:
 - Quench the exchange reaction by adding a pre-chilled quench buffer (e.g., 0.5 M glycine, pH 2.5) to lower the pH and temperature rapidly.
 - Immediately inject the quenched sample into an online digestion system containing an immobilized pepsin column at a low temperature (e.g., 0°C) to digest the protein into peptides.
- LC-MS/MS Analysis:
 - Separate the resulting peptides using a C18 column with a fast gradient at a low temperature (e.g., 0°C) to minimize deuterium back-exchange.
 - Analyze the eluted peptides using a high-resolution mass spectrometer.
 - Perform MS/MS analysis on a non-deuterated sample to identify the peptide sequences.
- Data Analysis:

- Use specialized HDX-MS software to determine the deuterium uptake for each identified peptide at each time point.
- Compare the deuterium uptake profiles of apo-p53 and the p53-**BAY 1892005** complex.
- Regions of p53 that show a significant reduction in deuterium uptake upon **BAY 1892005** binding are indicative of the binding site or areas of conformational stabilization.
- Regions with increased deuterium uptake suggest areas of increased flexibility or conformational change upon binding.
- Visualize the results on a 3D structure of p53 if available.

Chemical Cross-linking Mass Spectrometry (CX-MS)

CX-MS is used to identify amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex.^[10] For a small molecule that binds covalently, CX-MS can be adapted to map the binding site by identifying the cross-linked peptide containing the modification. For non-covalent interactions, cross-linkers can be used to stabilize the complex before analysis.



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Chemical Cross-linking Mass Spectrometry Workflow.

Protocol:

- Cross-linking Reaction:
 - Incubate purified p53 with **BAY 1892005**.
 - Add a chemical cross-linker (e.g., DSSO, a collision-induced dissociation-cleavable cross-linker) at an optimized molar ratio to the protein complex.
 - Allow the cross-linking reaction to proceed for a specific time at a controlled temperature.
 - Quench the reaction by adding a quenching buffer (e.g., Tris or ammonium bicarbonate).
- Sample Preparation for MS:
 - Denature, reduce, and alkylate the cross-linked protein sample.
 - Digest the protein into peptides using a protease such as trypsin.
 - Enrich the cross-linked peptides from the complex mixture using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
- LC-MS/MS Analysis:
 - Analyze the enriched cross-linked peptides by LC-MS/MS using a high-resolution mass spectrometer.
 - Utilize a data-dependent acquisition method that triggers MS/MS on precursor ions with higher charge states, which are characteristic of cross-linked peptides.
 - If using a cleavable cross-linker like DSSO, the MS/MS fragmentation will generate specific signature ions that facilitate the identification of the cross-linked peptides.
- Data Analysis:
 - Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against the p53 sequence to identify the cross-linked peptides.
 - For covalent binding of **BAY 1892005**, the software should be configured to search for the specific mass modification on reactive amino acid residues (e.g., cysteine, lysine).

- The identified cross-linked peptides will reveal the specific amino acid residue(s) that are covalently modified by **BAY 1892005**, thus mapping the binding site.
- For non-covalent interactions stabilized by a cross-linker, the identified cross-links provide distance constraints that can be used to model the protein-ligand complex.

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